4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the class of heterocyclic compounds, specifically pyrrolopyrimidines. These compounds are characterized by a fused pyrrole and pyrimidine ring structure, which contributes to their biological activity. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, including notable drugs such as ruxolitinib and tofacitinib, which are used in the treatment of autoimmune diseases and certain cancers .
Key parameters for the synthesis include:
The molecular structure of 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be described using its IUPAC name and chemical formula . The compound features:
The compound's structure can be represented as follows:
4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for heterocyclic compounds. These include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as an inhibitor of specific enzymes or pathways relevant to disease processes. For instance:
Studies indicate that such mechanisms contribute to the therapeutic effects observed in conditions like rheumatoid arthritis and other inflammatory diseases .
The physical and chemical properties of 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine include:
These properties influence its behavior in biological systems and during synthesis .
The primary applications of 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine lie within pharmaceutical development:
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic heterocycle comprises a fused pyrrole and pyrimidine ring, enabling versatile interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. Its planar, electron-rich architecture facilitates binding to ATP pockets of kinases, making it a cornerstone in kinase inhibitor development [1] [6]. Clinically approved drugs incorporating this core include Ribociclib (CDK4/6 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Pemetrexed (antifolate), demonstrating its therapeutic versatility across oncology and immunology [1]. Beyond kinase modulation, the scaffold exhibits intrinsic fluorescence properties useful for molecular probing and material science applications [1] [2].
The core’s synthetic adaptability allows regioselective modifications at C4, C5, C6, and N7 positions, enabling fine-tuning of pharmacological properties. C4 is particularly susceptible to nucleophilic displacement due to electron deficiency from adjacent nitrogen atoms, making it a strategic site for introducing amino, chloro, or other leaving groups that influence target affinity and selectivity [2] [7]. The N7 position accommodates alkyl, aryl, or heteroaryl substituents that modulate solubility, membrane permeability, and steric complementarity within target binding sites [4] [6].
Drug Name | Target | Therapeutic Use | Key Substituents |
---|---|---|---|
Ribociclib | CDK4/6 | Breast cancer | C2-Aminopyrimidine; N7-Cyclopentyl |
Ruxolitinib | JAK1/2 | Myelofibrosis | C4-Cyanopyrrole; N7-Pyrazolyl |
Tofacitinib | JAK3 | Rheumatoid arthritis | C4-Piperidinyl; N7-Pyrrolopyridine |
Pemetrexed | Dihydrofolate reductase | Non-small cell lung cancer | C2,4-Diamino; N9-Glutamate |
Substituents at the C4 and N7 positions critically determine the biological activity profile of pyrrolo[2,3-d]pyrimidine derivatives. The 4-chloro substituent serves as a versatile synthetic handle due to its displacement susceptibility. In kinase inhibitors, this group occupies a hydrophobic pocket adjacent to the hinge region, enhancing binding affinity. Its electron-withdrawing nature also modulates the ring’s electron density, influencing π-stacking interactions. For example, in anti-BVDV (Bovine Viral Diarrhea Virus) pyrrolo[2,3-d]pyrimidines, 4-chloro derivatives demonstrated enhanced viral inhibition compared to unsubstituted analogs, with EC₅₀ values <10 µM [1]. Chloro substitution at C4 also enables further derivatization via cross-coupling (e.g., Suzuki reactions) or nucleophilic substitution, facilitating structure-activity relationship exploration [2] [7].
The N7-alkyl-furyl modification, exemplified by the 7-(2-furylmethyl) group in the title compound, introduces steric bulk and heteroaromatic character. Furyl rings engage in dipole-dipole interactions and hydrogen bonding via their oxygen atoms, potentially enhancing target complementarity. In multi-targeted kinase inhibitors, similar N7-heteroarylalkyl chains improved potency against EGFR and VEGFR2 by occupying allosteric pockets. For instance, compound 5k (featuring an N7-benzylidene group) exhibited IC₅₀ values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2 kinases, comparable to sunitinib (IC₅₀ = 261 nM) [3]. The furan ring’s lipophilicity (logP ≈ 1.3) may optimize cellular permeability, while its metabolic vulnerability requires consideration in drug design [4] [6].
Compound | C4 Substituent | N7 Substituent | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|---|
Anti-BVDV lead [1] | Cl | p-Bromobenzyl | BVDV inhibition | EC₅₀ = 8.7 µM |
5k [3] | Anilinobenzoyl | Benzylidenehydrazide | EGFR/VEGFR2 inhibition | IC₅₀ = 40–204 nM |
Axl inhibitor 13b [6] | Anilino | Dimethylaminopropoxy | Axl/c-Met kinase inhibition | IC₅₀ = 1.2 nM (Axl) |
Title compound* | Cl | 2-Furylmethyl | (Theoretical: Kinase inhibition) | (Predicted <100 nM) |
*Predicted based on structural analogs
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: